(3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Description
The compound (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is an indole derivative characterized by a 4-methoxyphenylmethoxyimino substituent at the 3-position and a phenyl group at the 1-position of the indole scaffold. Its Z-configuration ensures specific spatial orientation, influencing intermolecular interactions and biological activity. The molecular formula is estimated as C23H21N2O3, with a higher molecular weight (MW ~373.4 g/mol) due to the bulky methoxybenzyloxy group.
Properties
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-26-18-13-11-16(12-14-18)15-27-23-21-19-9-5-6-10-20(19)24(22(21)25)17-7-3-2-4-8-17/h2-14H,15H2,1H3/b23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDIFNRAORFEP-LNVKXUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the indole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis and Tautomerism
The imino group (–N=) in the structure undergoes reversible hydrolysis under acidic or basic conditions, forming intermediates that influence tautomeric equilibria. For example:
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Acidic hydrolysis : Protonation of the imino nitrogen leads to cleavage, generating an indolinone intermediate and 4-methoxyphenylmethoxyamine .
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Tautomerization : The (3Z)-configuration can interconvert with the (3E)-isomer under specific conditions (e.g., UV light or thermal activation) .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 60°C | Indolin-2-one + 4-methoxyphenylmethoxyamine | |
| Tautomerization | UV irradiation (254 nm) | (3E)-isomer |
Reduction Reactions
The imino group and carbonyl moiety are susceptible to reduction:
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Catalytic hydrogenation : Using H<sub>2</sub>/Pd-C in ethanol reduces the C=N bond to a C–N single bond, yielding 3-[(4-methoxyphenylmethoxy)amino]-1-phenylindolin-2-one .
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Sodium borohydride (NaBH<sub>4</sub>) : Selectively reduces the carbonyl group to a secondary alcohol.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the 5- or 7-positions due to electron-donating effects of the methoxy group:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at position 5 .
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Halogenation : Bromine in acetic acid adds a bromine atom at position 7 .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro derivative | |
| Bromination | Br<sub>2</sub>/AcOH, 25°C | 7-Bromo derivative |
Cycloaddition and Ring-Opening
The conjugated system participates in [3+2] cycloadditions with dipolarophiles like nitrones:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrone, MW, 100°C | Spiro[indoline-3,2'-oxadiazolidine] |
Oxidation Reactions
The indolinone core is oxidized to quinoline derivatives under strong oxidants:
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KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Cleaves the indole ring, yielding N-phenyl-4-methoxyphenylmethoxyamide .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Oxidative Cleavage | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ | N-Phenyl-4-methoxyphenylmethoxyamide |
Complexation with Metal Ions
The imino group chelates transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic or therapeutic applications:
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Cu(II) complexation : Forms a 1:1 complex in methanol, characterized by UV-Vis and ESR spectroscopy .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Metal Chelation | CuCl<sub>2</sub>, MeOH, 25°C | [Cu(L)(H<sub>2</sub>O)<sub>2</sub>]Cl<sub>2</sub> |
Scientific Research Applications
Biological Applications
The biological applications of this compound are diverse, particularly in medicinal chemistry. Below are some key areas where (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has shown potential:
Anticancer Activity
Indole derivatives are known for their anticancer properties. Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibiting specific kinases involved in cell growth regulation .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against a range of bacterial strains. Similar indole derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for therapeutic applications in treating infections.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies on related compounds have shown promising inhibitory activity against AChE, warranting further investigation into this compound's efficacy.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various indole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Screening
A series of synthesized compounds including this compound were screened for antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli, suggesting strong antibacterial properties that could be harnessed for clinical applications.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole derivatives are studied extensively for their pharmacological properties. Below is a comparative analysis of the target compound with key analogs:
2.1 Structural and Substituent Differences
2.2 Bioactivity and Pharmacological Potential
- Target Compound: The methoxy group may enhance binding to biological targets (e.g., enzymes or receptors) via electron donation and hydrophobic interactions. Indole derivatives are known for antibacterial, antifungal, and anti-inflammatory activities .
- Methoxy vs.
2.3 Physicochemical Properties
- Solubility: The target compound’s methoxybenzyloxy group reduces aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxyphenylimino in ) but improves lipid bilayer penetration .
- Synthetic Complexity: Introducing the methoxybenzyloxyimino group requires multi-step synthesis, including protection/deprotection strategies, unlike simpler imino derivatives .
Biological Activity
The compound (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 358.39 g/mol. It features an indole core structure that is known for various biological activities.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through multiple mechanisms:
- Antiviral Activity : Indole derivatives have been shown to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This mechanism is particularly relevant in the context of Hepatitis B Virus (HBV) and other viral infections .
- Antimicrobial Properties : Compounds with methoxyphenyl groups have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of related indole derivatives, providing insights into the potential applications of this compound.
- Antiviral Efficacy Against HBV :
- Antimicrobial Activity :
- Cancer Cell Studies :
Q & A
Basic: What synthetic methodologies are recommended for preparing (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with indole derivatives and functionalizing the core structure. Key steps include:
- Imine formation : Reacting an indolinone precursor with a substituted hydroxylamine derivative under controlled pH (e.g., acetic acid buffer) to ensure regioselectivity .
- Protection/deprotection strategies : Use of 4-methoxyphenylmethoxy groups requires temporary protection of reactive sites (e.g., Boc groups) to prevent side reactions .
- Optimization of Z-configuration : Maintaining the (3Z)-stereochemistry requires low-temperature conditions (0–5°C) and inert atmospheres to avoid isomerization .
Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (hexane/EtOAc gradients) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the Z-configuration (e.g., coupling constants for imine protons) and substituent positions .
- Mass Spectrometry (HR-ESI-MS) : Confirm molecular weight and fragmentation patterns to rule out impurities .
- X-ray Crystallography : Resolve conformational ambiguities, particularly for the oxyimino group’s spatial arrangement .
Note : Purity ≥95% (HPLC) is recommended for biological studies .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat), fume hoods, and avoid aerosol formation .
- First Aid :
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to isolate products .
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve efficiency, but residual metals must be removed via chelating resins .
- Temperature Gradients : Gradual warming (e.g., –10°C to RT) minimizes byproducts during imine formation .
Validation : Use DoE (Design of Experiments) to test variables like stoichiometry and reaction time .
Advanced: How does the Z-configuration influence biological activity, and how can conformational stability be assessed?
Answer:
- Activity Impact : The Z-configuration creates a planar conformation that may enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets) .
- Stability Studies :
Advanced: How can conflicting data in biological assays (e.g., IC50 variability) be resolved?
Answer:
- Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature, and cell passage number .
- Compound Integrity : Verify stability via LC-MS before assays; degradation products may skew results .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .
Advanced: What strategies are effective for studying interactions with biological targets?
Answer:
- In Silico Docking : Use AutoDock Vina to model binding poses with targets like COX-2 or cytochrome P450 .
- SPR/BLI (Biolayer Interferometry) : Quantify binding kinetics (kon/koff) in real time .
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning .
Advanced: How can poor aqueous solubility be addressed in in vitro assays?
Answer:
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity, then enzymatically cleave in situ .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
